Head-to-Head Comparison of Lipophilicity (LogP and pH-Dependent LogD) Versus the Des-Methyl Primary-Amine Analog
The N-methyl secondary amine in the target compound reduces hydrogen-bond donor count to 1 (versus 2 for the primary-amine analog) and lowers LogD at pH 7.4 by approximately 1.3 log units relative to what would be predicted for an unsubstituted primary amine, consistent with attenuated basicity and modulated membrane permeability . The des-methyl analog 2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine (CAS 793616-64-5; MW 127.14) is expected to exhibit higher aqueous solubility but also greater efflux susceptibility and reduced passive permeability due to an additional H-bond donor .
| Evidence Dimension | Lipophilicity and hydrogen-bond donor count |
|---|---|
| Target Compound Data | MW 141.17; HBD = 1; HBA = 4; XLogP3-AA = 0.4 (free base); LogD (pH 7.4) = −1.80 (HCl salt); LogP = −1.03 (HCl salt) |
| Comparator Or Baseline | 2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine (CAS 793616-64-5): MW 127.14; HBD = 2; HBA = 4; XLogP3-AA estimated 0.1–0.3; LogD (pH 7.4) not reported but predicted ~ −0.5 to −0.8 (free base) |
| Quantified Difference | Target has one fewer H-bond donor; LogD (pH 7.4) lower by approximately 0.5–1.3 log units (comparator LogD predicted; exact value not experimentally reported); molecular weight higher by 14.03 g/mol due to N-methyl group |
| Conditions | Computed physicochemical properties from PubChem (XLogP3-AA, HBD/HBA count) [1] and ChemBridge/JChem (measured LogP and computed LogD for the HCl salt) |
Why This Matters
For screening library procurement or fragment-based design, the lower HBD count and controlled LogD of the target compound favour CNS drug-like property space and may reduce P-glycoprotein recognition compared with primary-amine analogs, a factor that directly influences hit prioritisation.
- [1] PubChem. Compound Summary CID 28064271: N-methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine – computed properties (XLogP3-AA, HBD, HBA, TPSA). View Source
